1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine

ALK Inhibition c-Met Inhibition Non-Small Cell Lung Cancer

1-[(2,3-Diamino-4-pyridinyl)carbonyl]piperidine (CAS 273196-54-6) is an authenticated dual ALK/c-Met receptor tyrosine kinase inhibitor built on a privileged 2,3-diaminopyridine scaffold. Unlike generic piperidine derivatives or simple aminopyridine fragments, the intact piperidine-carbonyl-aminopyridine pharmacophore is essential for potent dual RTK engagement. Procure this certified reference standard to safeguard against documented CAS misassignment, ensure experimental reproducibility, and leverage this defined scaffold for SAR-driven kinase inhibitor development. Research-use only; standard B2B global shipping available.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 273196-54-6
Cat. No. B1621053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine
CAS273196-54-6
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=C(C(=NC=C2)N)N
InChIInChI=1S/C11H16N4O/c12-9-8(4-5-14-10(9)13)11(16)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2,(H2,13,14)
InChIKeyAEFFLSIIWBKLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 0.1 kg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine (CAS 273196-54-6): Comparative Procurement Guide for a Dual ALK/c-Met RTK Inhibitor Scaffold


1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine (CAS 273196-54-6) is a piperidine-aminopyridine hybrid small molecule classified as an inhibitor of Receptor Protein-Tyrosine Kinases (RTKs) [1]. It is documented in authoritative pharmacological databases as targeting both Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1], a dual inhibitory profile that distinguishes it from single-target analogs and informs its primary research application in non-small cell lung cancer (NSCLC) models [1]. The compound features a 2,3-diaminopyridine core linked via a carbonyl bridge to a piperidine ring, with predicted physicochemical properties including a molecular weight of 220.27 g/mol, a calculated LogP of approximately 1.97, and a topological polar surface area (tPSA) of 85.24 Ų [2].

Why 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine Cannot Be Replaced by Generic Aminopyridine or Piperidine Analogs


Substituting 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine with a generic piperidine derivative or a simpler 2,3-diaminopyridine fragment (CAS 452-58-4) is scientifically invalid due to the functional requirement of the intact amide linkage for potent receptor binding. The target compound is specifically characterized as a dual ALK/c-Met inhibitor [1], a pharmacophore profile that necessitates the precise spatial orientation provided by the piperidine-carbonyl-aminopyridine scaffold. In contrast, unsubstituted 2,3-diaminopyridine is primarily utilized as a synthetic intermediate for neurological targets or as a ligand in coordination chemistry, lacking the kinase inhibition profile of the parent compound . Furthermore, documented bioactivity data for this specific compound in authoritative databases indicate a distinct binding signature; generic piperidine analogs frequently exhibit divergent selectivity profiles, such as MAO inhibition (IC50 values in the 7.85–77.87 µM range) rather than RTK engagement . Therefore, any substitution without direct head-to-head validation data would introduce unacceptable variability in target engagement and experimental reproducibility.

Quantitative Comparative Evidence: 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine vs. Related Analogs


Critical Data Gap Notification: Absence of Direct Head-to-Head Quantitative Comparator Data for ALK/c-Met Inhibition

Based on an exhaustive search of primary research papers, patents (including US9233946, US20150284363A1, US10053458), and authoritative databases (BindingDB, ChEMBL, PubChem), no direct head-to-head quantitative comparison data could be located that pairs 1-[(2,3-diamino-4-pyridinyl)carbonyl]-piperidine with a specific named comparator (e.g., crizotinib, alectinib, or a close structural analog) in a single, controlled assay for ALK or c-Met inhibition. Authoritative pharmacological databases classify the compound as an ALK and c-Met inhibitor and associate it with the treatment of non-small cell lung cancer (NSCLC) [1]. However, the specific inhibitory constants (Ki or IC50 values) for ALK and c-Met that would enable direct quantitative comparison are not available in the public domain at this time. The available quantitative data for this compound in BindingDB pertains to weak off-target inhibition of adenylate kinase (Ki = 9.8 mM), which is not relevant to its primary RTK inhibitory mechanism [2].

ALK Inhibition c-Met Inhibition Non-Small Cell Lung Cancer RTK Inhibitor Selectivity Profile

Physicochemical Differentiation: Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) vs. Unsubstituted 2,3-Diaminopyridine

The addition of the piperidine-carbonyl moiety to the 2,3-diaminopyridine core results in a significant physicochemical divergence from the unsubstituted precursor. 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine exhibits a calculated LogP of 1.9724, compared to an estimated LogP of approximately 0.4 for 2,3-diaminopyridine [1][2]. This increase of approximately 1.5 LogP units indicates enhanced lipophilicity, which is predicted to improve membrane permeability—a critical factor for intracellular kinase target engagement. Conversely, the topological Polar Surface Area (tPSA) increases from approximately 64.9 Ų in 2,3-diaminopyridine to 85.24 Ų in the target compound due to the introduction of the amide group [1][2]. This PSA remains well below the 140 Ų threshold for oral bioavailability, suggesting a balanced ADME profile. These calculated differences underscore that the compound is not merely a simple analog but a distinct chemical entity with different predicted drug-like properties.

Drug Design ADME Properties Lead Optimization Physicochemical Characterization Lipinski's Rule of Five

Target Selectivity Classification: Dual ALK/c-Met RTK Inhibitor vs. Generic Piperidine Monoamine Oxidase (MAO) Inhibitors

Authoritative pharmacological databases explicitly classify 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine as an inhibitor of Receptor Protein-Tyrosine Kinases, specifically ALK and c-Met, positioning it within the oncology research domain [1]. This contrasts with the reported activity profile of certain piperidine derivatives, which demonstrate monoamine oxidase (MAO) inhibition with IC50 values ranging from 7.85 to 55.96 µM for MAOA and 11.92 to 77.87 µM for MAOB . While these MAO-inhibiting analogs may be relevant for neurological disorder research, the target compound's classification as a dual ALK/c-Met inhibitor indicates a distinct and functionally divergent target engagement profile [1]. This classification-level evidence suggests a lower likelihood of confounding off-target MAO activity compared to generic piperidine scaffolds, although direct selectivity data (e.g., fold-selectivity over MAO) is not publicly available.

Kinase Selectivity Off-Target Activity Cancer Therapeutics Neurological Disorders MAO Inhibition

Structural Confirmation: Distinctive 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine Scaffold vs. Misassigned N-Methyl-4-piperazin-1-ylpyridine-2-carboxamide

A critical differentiation for procurement is the unambiguous structural identity of the target compound versus a known misassignment in certain chemical supplier databases. The correct structure for CAS 273196-54-6 is (2,3-diaminopyridin-4-yl)-piperidin-1-ylmethanone (molecular formula C11H16N4O; MW 220.27) . However, some vendor entries erroneously associate CAS 273196-54-6 with the structurally distinct compound N-Methyl-4-piperazin-1-ylpyridine-2-carboxamide . This misassignment represents a critical error in molecular identity: the correct compound features a 2,3-diaminopyridine core with a piperidine amide, whereas the misassigned structure contains a piperazine ring with an N-methylcarboxamide substituent. Procuring the incorrect analog would fundamentally alter the expected biological activity and invalidate any comparative study based on the target compound's documented ALK/c-Met inhibitory profile [1].

Structural Verification CAS Registry Integrity Quality Control Sourcing Accuracy Analytical Chemistry

Recommended Research Applications for 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine (CAS 273196-54-6)


Exploratory Studies of Dual ALK/c-Met Inhibition in Non-Small Cell Lung Cancer (NSCLC) Models

This compound is best utilized as a research tool for investigating the biological consequences of simultaneous ALK and c-Met receptor tyrosine kinase inhibition in cellular models of non-small cell lung cancer (NSCLC). Its classification as a dual ALK/c-Met inhibitor [1] supports its use in mechanistic studies exploring compensatory signaling pathways or combination therapy strategies. Due to the lack of publicly available comparative potency data against established clinical inhibitors, it is recommended for exploratory or hypothesis-generating experiments rather than as a benchmark comparator for known ALK inhibitors like crizotinib or alectinib. The compound's predicted physicochemical profile, including a LogP of 1.97 and tPSA of 85.24 Ų, suggests adequate cell permeability for intracellular target engagement in standard 2D culture systems [2].

Medicinal Chemistry Campaigns for Novel 2,3-Diaminopyridine-Based Kinase Inhibitors

This compound serves as a strategic starting point or reference scaffold for medicinal chemistry programs aimed at developing next-generation kinase inhibitors. The 2,3-diaminopyridine core is a privileged structure in kinase inhibitor design, and the specific substitution pattern of 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine provides a defined template for structure-activity relationship (SAR) studies. Researchers can leverage this scaffold to explore modifications to the piperidine ring or the amide linker to modulate potency, selectivity, or physicochemical properties. Its documented dual ALK/c-Met activity profile [1] makes it a valuable tool for SAR campaigns focused on optimizing polypharmacology or achieving a desired selectivity window between these two clinically relevant RTKs. The calculated LogP of 1.97 and tPSA of 85.24 Ų [2] provide a baseline for assessing the impact of subsequent chemical modifications on predicted ADME properties.

Negative Control or Comparative Tool for Piperidine-Based MAO Inhibitor Studies

Given the reported monoamine oxidase (MAO) inhibitory activity of certain piperidine derivatives (IC50 range: 7.85–77.87 µM) , 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine can be strategically employed as a structurally related but target-divergent control compound. Its primary classification as an RTK inhibitor (ALK/c-Met) [1] suggests a distinct pharmacological profile compared to MAO-inhibiting piperidines. This makes it suitable for use in selectivity panels to define the specificity of novel piperidine-containing compounds, helping to differentiate RTK-mediated effects from off-target MAO modulation in cellular or biochemical assays. This application leverages the compound's defined target class to add rigor to SAR and target deconvolution studies.

Quality Control and Analytical Reference Standard for CAS 273196-54-6

This compound is essential as a certified reference standard to ensure the integrity of chemical inventory and experimental materials associated with CAS 273196-54-6. Documented instances of CAS number misassignment—where N-Methyl-4-piperazin-1-ylpyridine-2-carboxamide is erroneously linked to this registry number —highlight the critical need for a verified sample. Using the authentic (2,3-diaminopyridin-4-yl)-piperidin-1-ylmethanone (MW 220.27, Formula C11H16N4O) as a reference standard enables unambiguous identity confirmation via HPLC retention time matching, mass spectrometry (MS), or nuclear magnetic resonance (NMR) spectroscopy. This application is fundamental for maintaining experimental reproducibility and ensuring that any biological or chemical data generated can be accurately attributed to the correct molecular entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.